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  • Product: (S)-Methyl pyrrolidine-3-carboxylate
  • CAS: 216311-60-3

Core Science & Biosynthesis

Foundational

(S)-Methyl Pyrrolidine-3-carboxylate: An In-depth Technical Guide to Structural Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (S)-Methyl pyrrolidine-3-carboxylate is a pivotal chiral building block in contemporary drug discovery and development. Its stereochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl pyrrolidine-3-carboxylate is a pivotal chiral building block in contemporary drug discovery and development. Its stereochemically defined pyrrolidine core is a recurring motif in a multitude of biologically active compounds. Consequently, the rigorous and unambiguous structural elucidation of this molecule is of paramount importance to ensure the synthesis of targeted, effective, and safe pharmaceutical agents. This technical guide provides a comprehensive, multi-faceted approach to the structural analysis of (S)-Methyl pyrrolidine-3-carboxylate, integrating foundational chemical principles with advanced analytical methodologies.

Foundational Physicochemical Properties

A robust analytical strategy is predicated on a thorough understanding of the molecule's intrinsic properties.

PropertyDataReference
Molecular Formula C6H11NO2[1][2]
Molecular Weight 129.16 g/mol [1][2][3]
Appearance Cream crystalline powder to oil[4]
CAS Number 216311-60-3[1][5]
Synthetic Landscape and Impurity Profiling

(S)-Methyl pyrrolidine-3-carboxylate is frequently synthesized from chiral precursors such as (S)-(+)-pyrrolidine-3-carboxylic acid. The synthetic route can introduce various impurities, including the corresponding (R)-enantiomer, residual starting materials, and reaction by-products. A comprehensive analytical workflow must be designed to identify and quantify these potential contaminants.

The Analytical Workflow: A Multi-technique Imperative

No single analytical technique can provide a complete structural picture. A synergistic approach, as depicted below, is essential for a thorough characterization.

Chiral_Separation cluster_0 Chiral Column cluster_1 Elution Profile CSP Chiral Stationary Phase Detector Detector CSP->Detector Differential Elution Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Sample Racemic Mixture ((S) & (R) Enantiomers) Sample->CSP Introduction

Sources

Exploratory

(S)-Methyl Pyrrolidine-3-Carboxylate: A Comprehensive Physicochemical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The successful progression of a drug candidate from discovery to clinical application is fundamentally reliant on a de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The successful progression of a drug candidate from discovery to clinical application is fundamentally reliant on a deep and nuanced understanding of its constituent chemical entities. Chiral building blocks, such as (S)-Methyl pyrrolidine-3-carboxylate, are pivotal in this process, serving as foundational scaffolds for a multitude of therapeutic agents. The stereospecificity and physicochemical profile of these intermediates directly influence the synthesis, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the core physicochemical properties of (S)-Methyl pyrrolidine-3-carboxylate, moving beyond mere data tabulation to elucidate the causality behind analytical methodologies and to furnish robust, self-validating protocols essential for rigorous scientific inquiry and regulatory compliance.

Molecular Identity and Core Properties

(S)-Methyl pyrrolidine-3-carboxylate is a chiral heterocyclic compound whose structure is defined by a five-membered saturated nitrogen-containing ring with a methyl ester group at the C3 position in the (S) configuration. This specific stereochemistry is critical for its application in asymmetric synthesis, where biological activity is often exclusive to a single enantiomer.

Table 1: Fundamental Properties of (S)-Methyl Pyrrolidine-3-Carboxylate

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₂[1][2]
Molecular Weight 129.16 g/mol [1][2]
IUPAC Name methyl (3S)-pyrrolidine-3-carboxylate[1][3]
CAS Number 216311-60-3[1]
Canonical SMILES COC(=O)[C@H]1CCNC1[1]

Computed Physicochemical Parameters for Drug Discovery

Quantitative Structure-Property Relationship (QSPR) models utilize computed descriptors to predict a molecule's behavior in a biological system, offering invaluable foresight in the early stages of drug development.[4]

Table 2: Computed Physicochemical Descriptors

PropertyValueImplication for Drug DevelopmentSource(s)
XLogP3 -0.2Indicates good hydrophilicity, suggesting favorable aqueous solubility.[1][5]
Polar Surface Area (PSA) 38.3 ŲSuggests moderate polarity and the potential for hydrogen bonding, influencing membrane permeability and solubility.[1][6][1][3][6][7]
Hydrogen Bond Donors 1[1][5]
Hydrogen Bond Acceptors 3[1][5]

The low LogP value and moderate PSA indicate a balanced hydrophilic/lipophilic character.[6] This balance is often a desirable trait in drug candidates, as it can facilitate sufficient aqueous solubility for formulation while allowing for the necessary permeability across biological membranes to reach the target site of action.[6]

Analytical Characterization: Structure, Identity, and Purity

A multi-faceted analytical approach is required to unequivocally confirm the structure, identity, and purity of (S)-Methyl pyrrolidine-3-carboxylate.

Caption: Comprehensive analytical workflow for the characterization of (S)-Methyl pyrrolidine-3-carboxylate.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework.

  • ¹H NMR: The proton spectrum will show characteristic signals for the pyrrolidine ring protons, the methoxy protons of the ester, and the N-H proton. Coupling patterns will be critical for assigning relative stereochemistry.

  • ¹³C NMR: The carbon spectrum will confirm the presence of six distinct carbon environments, including the characteristic downfield signal of the ester carbonyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Perform standard shimming procedures to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H Spectrum: Acquire data using a standard single-pulse experiment. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

    • ¹³C Spectrum: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Interpretation: Assign all peaks by analyzing chemical shifts, integration values, and coupling constants. Compare with reference spectra or predictive models if available.

Expertise & Experience: The choice of a high-field (≥400 MHz) spectrometer is deliberate; it maximizes the separation of signals (chemical shift dispersion), which is crucial for resolving the complex spin systems of the pyrrolidine ring protons and accurately determining their coupling constants.

Mass Spectrometry (MS) MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.

  • Expected Molecular Ion: [M]⁺ at m/z = 129.16.

  • Key Fragments: Expect losses corresponding to the methoxy group ([M-31]⁺) and the carbomethoxy group ([M-59]⁺).

Infrared (IR) Spectroscopy IR spectroscopy is a rapid method to confirm the presence of key functional groups.

  • C=O Stretch (Ester): Strong absorption band around 1730-1750 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.[8]

  • N-H Stretch (Secondary Amine): Moderate, single peak around 3300-3500 cm⁻¹.

Enantiomeric Purity Analysis

The biological efficacy and safety of a chiral drug are critically dependent on its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this measurement.[9]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • System & Column: Utilize an HPLC system with a UV detector. Select a suitable Chiral Stationary Phase (CSP) column, often one based on a polysaccharide derivative like amylose or cellulose.

  • Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of hexane/isopropanol or a similar normal-phase system. Adjust the ratio to achieve baseline resolution (Rₛ > 1.5) between the (S) and (R) enantiomers.

  • Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of ~1 mg/mL. Prepare further dilutions as needed to fall within the linear range of the detector.

  • Racemic Standard Analysis:

    • Trustworthiness: First, inject a sample of the racemic (R/S)-methyl pyrrolidine-3-carboxylate. This is a self-validating step . It confirms the method's ability to separate the enantiomers and establishes their respective retention times.

  • Sample Analysis: Inject the (S)-enantiomer sample under the optimized conditions.

  • Calculation: Determine the area of both the (S) and any detected (R) peak. Calculate the enantiomeric excess using the formula:

    • e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) * 100

Caption: Workflow for enantiomeric excess (% e.e.) determination by Chiral HPLC.

Critical Physicochemical Properties

Acidity Constant (pKa)

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in deionized water. If the free base has limited solubility, a co-solvent like methanol may be used, and the apparent pKa (pKa*) is determined.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).

Expertise & Experience: Potentiometric titration is the gold standard for pKa determination as it directly measures the change in proton concentration. It is a fundamental, robust method that provides a thermodynamic pKa value, which is essential for accurate biopharmaceutical modeling.

Thermal Stability

Understanding a compound's response to heat is vital for determining safe storage conditions, shelf-life, and appropriate parameters for chemical reactions or API formulation processes like drying.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Loading: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan (e.g., aluminum or platinum).

  • Analysis Conditions: Heat the sample under a controlled inert atmosphere (e.g., nitrogen flow at 50 mL/min) at a linear heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 500 °C).

  • Data Interpretation: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition or evaporation. The first derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.

Authoritative Grounding: Studies on related compounds, such as N-methyl-2-pyrrolidone, have shown that thermal decomposition can occur at elevated temperatures.[10] The decomposition mechanisms for carboxylate-containing molecules can be complex, potentially involving decarboxylation or other fragmentation pathways.[11][12] TGA provides the empirical data necessary to define the upper-temperature limits for handling this specific molecule.

Conclusion

The comprehensive physicochemical characterization of (S)-Methyl pyrrolidine-3-carboxylate is a critical exercise for any scientist aiming to utilize this valuable chiral building block. The data and protocols presented in this guide—from structural confirmation by NMR and MS to the quantitative assessment of enantiomeric purity by chiral HPLC and the determination of fundamental properties like pKa and thermal stability—form an essential foundation for its intelligent application. By employing these robust, self-validating methodologies, researchers and drug development professionals can ensure the quality and consistency of their work, thereby accelerating the path toward the synthesis of novel and effective therapeutic agents.

References

  • Vulcanchem. (S)
  • Goldsmith, M. R., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11433-11441. [Link]

  • PubChem. (S)-Methyl pyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • Zhang, L., et al. (2023). Precise Detection, Control and Synthesis of Chiral Compounds at Single-Molecule Resolution. Nano Research, 17(2), 708-718. [Link]

  • Lindeberg, M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(40), 35899-35910. [Link]

  • ResearchGate. (2015). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. [Link]

  • Creative Biolabs. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Google Patents. (1979).
  • The Royal Society of Chemistry. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(46), 20480-20495. [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • Digital Commons @ University of New Haven. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

  • ResearchGate. (2020). IR spectroscopy of N-methylpyrrolidine product in current work. [Link]

  • PubChem. (R)-methyl pyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Foundational

(S)-Methyl Pyrrolidine-3-Carboxylate: A Technical Guide to Commercial Availability and Strategic Application in Drug Discovery

This guide provides an in-depth analysis of (S)-Methyl pyrrolidine-3-carboxylate, a pivotal chiral building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of (S)-Methyl pyrrolidine-3-carboxylate, a pivotal chiral building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial landscape, delve into the synthetic strategies that ensure its stereochemical purity, and illuminate its applications as a versatile synthon in modern pharmaceutical design.

Introduction: The Significance of a Chiral Scaffold

(S)-Methyl pyrrolidine-3-carboxylate is a derivative of β-proline, a non-proteinogenic amino acid. Its rigid five-membered ring structure, coupled with the stereocenter at the C3 position, makes it an invaluable asset in the synthesis of complex, biologically active molecules. The pyrrolidine motif is a common feature in numerous natural products and approved pharmaceuticals, imparting favorable properties such as improved solubility, metabolic stability, and the ability to form specific interactions with biological targets.[1][2] The (S)-enantiomer, in particular, is crucial for achieving the precise three-dimensional orientation required for optimal efficacy and safety in many drug candidates.[3] This guide serves as a comprehensive resource, navigating the practical considerations of sourcing this key intermediate and leveraging its unique chemical architecture in research and development.

Physicochemical Properties and Commercial Forms

(S)-Methyl pyrrolidine-3-carboxylate is most commonly available commercially as its hydrochloride salt. This form enhances the compound's stability and simplifies handling and storage, making it a more practical choice for laboratory use. The free base is also available from some suppliers.

PropertyValueSource(s)
IUPAC Name methyl (3S)-pyrrolidine-3-carboxylate[4]
CAS Number 216311-60-3 (Free Base)[4][5]
1099646-61-3 (HCl Salt)[6][7]
Molecular Formula C₆H₁₁NO₂ (Free Base)[4][5]
C₆H₁₂ClNO₂ (HCl Salt)[6][7]
Molecular Weight 129.16 g/mol (Free Base)[4]
165.62 g/mol (HCl Salt)[6][8]
Appearance Cream crystalline powder to oil[1]
Typical Purity ≥95% (often determined by NMR)[1][7]
Storage Conditions 2-8°C, under inert gas (e.g., Argon)[1][9]

Commercial Availability and Sourcing

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. It is typically offered in quantities ranging from milligrams to kilograms, intended for research use only.[10] When sourcing this compound, it is critical to obtain a certificate of analysis (CoA) to verify its identity, purity, and, most importantly, its enantiomeric excess.

SupplierAvailable FormsTypical Quantities
Oakwood Chemical Hydrochloride Salt250mg, 1g
CymitQuimica Hydrochloride Salt100mg, 250mg, 500mg, 1g, 5g, 25g
Chem-Impex International Hydrochloride SaltResearch quantities
BLD Pharm Free BaseResearch quantities
Santa Cruz Biotechnology Hydrochloride SaltResearch quantities

This table is representative and not exhaustive. Availability and quantities are subject to change.

Synthetic Strategies: Achieving Enantiopurity

The utility of (S)-Methyl pyrrolidine-3-carboxylate is intrinsically linked to its stereochemical integrity. Therefore, its synthesis demands methods that can reliably establish the desired (S)-stereocenter. While numerous synthetic routes exist, a prevalent and effective strategy involves the asymmetric Michael addition.[11][12] This approach constructs the pyrrolidine ring with high stereocontrol, often employing organocatalysis.

The rationale behind using an asymmetric Michael addition is its efficiency in forming carbon-carbon bonds while simultaneously setting a stereocenter. Chiral catalysts, such as those derived from natural amino acids, can create a chiral environment that directs an incoming nucleophile to one face of the Michael acceptor, leading to a product with high enantiomeric excess.

Synthetic_Workflow Start Commercially Available Starting Materials (e.g., Enoates, Nitroalkanes) Reaction Asymmetric Michael Addition (Organocatalyzed) Start->Reaction Intermediate Chiral Intermediate Reaction->Intermediate Cyclization Reductive Cyclization & Esterification Intermediate->Cyclization Product (S)-Methyl Pyrrolidine-3-carboxylate Cyclization->Product caption Generalized Asymmetric Synthesis Workflow

Generalized Asymmetric Synthesis Workflow
Exemplary Protocol: Organocatalytic Synthesis

The following protocol is a generalized representation of a two-step synthesis based on the principles of asymmetric Michael addition followed by reductive cyclization.[12][13]

  • Step 1: Asymmetric Michael Addition

    • To a solution of a suitable 4-oxo-2-enoate and a chiral organocatalyst (e.g., a proline derivative) in an appropriate solvent (e.g., toluene) at low temperature (-20°C), add a nitroalkane dropwise.

    • Stir the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the resulting Michael adduct by column chromatography to yield the enantiomerically enriched intermediate. The choice of a specific organocatalyst is crucial as it directly governs the stereochemical outcome of the reaction.

  • Step 2: Reductive Cyclization and Esterification

    • Dissolve the purified Michael adduct in methanol.

    • Add a reducing agent, such as Raney nickel or palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the nitro group is fully reduced to an amine. This reduction is typically accompanied by spontaneous cyclization to form the pyrrolidine ring.

    • The presence of methanol as the solvent facilitates the in-situ formation of the methyl ester.

    • Filter the catalyst and concentrate the filtrate under reduced pressure.

    • If the hydrochloride salt is desired, treat the crude product with a solution of HCl in an appropriate solvent (e.g., diethyl ether or methanol).

    • Purify the final product by recrystallization or chromatography to obtain (S)-Methyl pyrrolidine-3-carboxylate with high chemical and enantiomeric purity.

Applications in Medicinal Chemistry

The rigid pyrrolidine scaffold of (S)-Methyl pyrrolidine-3-carboxylate is a privileged structure in drug design. It serves as a versatile starting point for creating a wide array of more complex molecules with tailored pharmacological profiles.[14]

  • Central Nervous System (CNS) Agents: The pyrrolidine ring can improve a compound's ability to cross the blood-brain barrier, making it a valuable component in the development of drugs targeting neurological disorders.[1][3]

  • Antiviral and Oncology Drugs: This building block is incorporated into the synthesis of various antiviral and anticancer agents, where the defined stereochemistry is essential for specific binding to viral enzymes or cancer-related proteins.[2][14]

  • Enzyme Inhibitors: As a bioisostere of natural amino acids, derivatives of (S)-Methyl pyrrolidine-3-carboxylate are frequently used to design potent and selective enzyme inhibitors.[13]

Application_Logic Start (S)-Methyl Pyrrolidine-3-carboxylate (Chiral Building Block) Derivatization Chemical Derivatization (e.g., N-alkylation, amidation) Start->Derivatization Scaffold Diversified Pyrrolidine Scaffolds Derivatization->Scaffold Screening High-Throughput Screening & Lead Optimization Scaffold->Screening Candidate Drug Candidate (e.g., CNS agent, antiviral) Screening->Candidate caption From Building Block to Drug Candidate

From Building Block to Drug Candidate

Analytical Quality Control

Ensuring the quality of (S)-Methyl pyrrolidine-3-carboxylate is paramount for its successful application. A self-validating quality control workflow must confirm both the chemical purity and the enantiomeric integrity of the material.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for determining enantiomeric purity (enantiomeric excess, ee).

QC_Workflow Sample Incoming Batch of (S)-Methyl Pyrrolidine-3-carboxylate Identity Structural Confirmation (NMR, MS) Sample->Identity Purity Chemical Purity Assay (HPLC, NMR) Identity->Purity Chiral Enantiomeric Excess (ee) Determination (Chiral HPLC) Purity->Chiral Release Batch Release (CoA Generation) Chiral->Release If ee > 99% caption Quality Control Workflow

Quality Control Workflow
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Accurately weigh and dissolve a sample of (S)-Methyl pyrrolidine-3-carboxylate in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.) is essential. The specific column must be chosen based on prior method development or literature precedents.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 hexane:isopropanol.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

    • To identify the peaks, inject individual standards of the (S)- and (R)-enantiomers if available. If not, a racemic mixture can be analyzed to determine the elution order.

    • Integrate the peak areas for both the (S)- and (R)-enantiomers in the sample chromatogram.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of (S) - Area of (R)) / (Area of (S) + Area of (R)) ] x 100

    • A high-quality sample should exhibit an ee of >99%.

Conclusion

(S)-Methyl pyrrolidine-3-carboxylate is a commercially accessible and highly valuable chiral building block that plays a critical role in modern drug discovery. Its defined stereochemistry and versatile structure provide a solid foundation for the synthesis of innovative therapeutics across multiple disease areas. A thorough understanding of its commercial availability, the principles behind its stereoselective synthesis, and its applications in medicinal chemistry empowers researchers to strategically incorporate this powerful synthon into their drug development programs. The rigorous application of analytical quality control is essential to ensure the integrity of this starting material, thereby guaranteeing the reliability and reproducibility of subsequent synthetic transformations.

References

  • Oakwood Chemical. (n.d.). (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Pyrrolidinecarboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 5035. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512682, (S)-Methyl pyrrolidine-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19261352, Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53488452, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 10(33), 6643-6652. Retrieved from [Link]

  • Protheragen. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

Exploratory

(S)-Methyl Pyrrolidine-3-Carboxylate: A Chiral Divergent Hub for Medicinal Chemistry

This guide details the role of (S)-Methyl pyrrolidine-3-carboxylate (CAS 72580-54-2 for HCl salt) as a pivotal chiral building block in asymmetric synthesis.[1] It focuses on its structural utility, divergent synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the role of (S)-Methyl pyrrolidine-3-carboxylate (CAS 72580-54-2 for HCl salt) as a pivotal chiral building block in asymmetric synthesis.[1] It focuses on its structural utility, divergent synthetic pathways, and application in high-value pharmaceutical intermediates.[1][2]

[1]

Executive Summary

(S)-Methyl pyrrolidine-3-carboxylate (also known as methyl (S)-β-prolinate) represents a critical "chiral pool" scaffold in modern drug discovery.[1] Unlike its α-amino acid counterpart (L-proline), this β-amino ester provides a unique vector for substitution at the C3 position, allowing for the construction of non-planar, sp³-rich pharmacophores.[1] Its primary utility lies in its versatility as a divergent intermediate: it is the direct precursor to (S)-3-aminopyrrolidines (via Curtius rearrangement) and (S)-3-(hydroxymethyl)pyrrolidines (via reduction), both of which are privileged motifs in GPCR antagonists, kinase inhibitors, and fluoroquinolone antibiotics.[1]

Structural Analysis & Reactivity

The pyrrolidine ring adopts a puckered envelope conformation. The (S)-configuration at C3 imposes a specific steric bias, essential for molecular recognition in protein active sites.[1]

FeatureSpecificationImplication for Synthesis
Chirality (S)-EnantiomerDirects stereochemistry of 3-substituents; avoids costly chiral resolution later.[1]
Basicity Secondary Amine (

)
Nucleophilic N-H allows facile functionalization (Boc, Cbz, Alkyl) prior to ester manipulation.
Ester Reactivity Methyl EsterOrthogonal to N-protecting groups; susceptible to saponification, ammonolysis, or hydride reduction.[1]
C3-H Acidity

-to-Carbonyl
Potential for epimerization under harsh basic conditions (e.g., NaOMe/MeOH reflux); requires careful handling.[1]

Synthetic Utility: The Divergent Workflow

The true power of this scaffold is its ability to serve as a branching point. The following diagram illustrates the three primary workflows utilized in medicinal chemistry.

G Start (S)-Methyl pyrrolidine-3-carboxylate (Core Scaffold) Red_Step Reduction (LiAlH4 or LiBH4) Start->Red_Step Hyd_Step Saponification (LiOH/THF) Start->Hyd_Step Amid_Step Amidation (R-NH2, T3P) Start->Amid_Step Alcohol (S)-3-(Hydroxymethyl)pyrrolidine (Linker / Scaffold) Red_Step->Alcohol Path A: Reduction Acid (S)-Pyrrolidine-3-carboxylic Acid Hyd_Step->Acid Curtius Curtius Rearrangement (DPPA, tBuOH) Acid->Curtius Amine (S)-3-Amino-1-Boc-pyrrolidine (Antibiotic Core) Curtius->Amine Path B: Nitrogen Insertion Amide (S)-Pyrrolidine-3-carboxamides (GPCR Ligands) Amid_Step->Amide Path C: Library Gen

Figure 1: Divergent synthetic pathways from the (S)-methyl pyrrolidine-3-carboxylate core.[1]

Path A: Reduction to (S)-3-(Hydroxymethyl)pyrrolidine

Direct reduction of the ester yields the primary alcohol.[1] This moiety is frequently converted into mesylates or tosylates for nucleophilic displacement, creating ether-linked drugs or extending the carbon chain.[1]

Path B: Curtius Rearrangement to (S)-3-Aminopyrrolidine

This is the most high-value transformation.[1] The 3-aminopyrrolidine motif is a cornerstone of fluoroquinolone antibiotics (e.g., Gemifloxacin analogues) and carbapenem side chains .[1] The retention of stereochemistry during the Curtius migration is critical.

Experimental Protocols

The following protocols assume the use of the hydrochloride salt as the starting material.

Protocol 1: N-Protection (Boc-Protection)

Before manipulating the ester, the secondary amine must be masked to prevent polymerization or self-condensation.[1]

Reagents: (S)-Methyl pyrrolidine-3-carboxylate HCl (1.0 eq),


 (1.1 eq), 

(2.5 eq), DCM.[1]
  • Dissolution: Suspend 10.0 g (60.4 mmol) of the HCl salt in 100 mL of dry DCM.

  • Neutralization: Cool to 0°C. Add

    
     (21 mL, 151 mmol) dropwise. The slurry will clear as the free base forms.
    
  • Addition: Add a solution of

    
     (14.5 g, 66.4 mmol) in 20 mL DCM dropwise over 30 min.
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with 1M HCl (2x), sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~13.5 g (97%) of 1-tert-butyl 3-methyl (S)-pyrrolidine-1,3-dicarboxylate as a clear oil.

Protocol 2: Curtius Rearrangement (Synthesis of (S)-3-(Boc-amino)pyrrolidine)

Note: This route converts the 3-carboxylate to a 3-amine with retention of configuration.[1]

Phase 1: Saponification

  • Dissolve the N-Boc ester (from Protocol 1) in THF/Water (3:1). Add LiOH (1.5 eq).

  • Stir at RT for 3h. Acidify to pH 3 with 1M HCl. Extract with EtOAc to obtain (S)-1-Boc-pyrrolidine-3-carboxylic acid .[1]

Phase 2: Rearrangement Reagents: Acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq),


 (1.2 eq), Toluene, Benzyl alcohol (BnOH).[1]
  • Activation: Dissolve the acid (5.0 g, 23.2 mmol) in anhydrous Toluene (50 mL). Add

    
     (3.9 mL).
    
  • Azide Formation: Add DPPA (6.0 mL, 27.8 mmol) dropwise at 0°C. Stir at RT for 1h.

  • Rearrangement: Heat the mixture to 80°C. Evolution of

    
     gas indicates isocyanate formation. Stir for 2h until gas evolution ceases.
    
  • Trapping: Add Benzyl alcohol (3.0 g, 27.8 mmol) and catalytic DMAP. Reflux for 12h.

  • Purification: Cool, concentrate, and purify via flash chromatography (Hex/EtOAc).

  • Result: (S)-1-Boc-3-(Cbz-amino)pyrrolidine.[1] Hydrogenolysis (

    
    , Pd/C) yields the free chiral amine.
    

Case Study: Application in Drug Discovery

Target Class: Glycopyrronium Analogues (Muscarinic Antagonists)

While Glycopyrronium bromide utilizes a racemic or 3R-based scaffold, the (S)-isomer is crucial for structure-activity relationship (SAR) studies to determine the eutomer (active enantiomer).[1]

Synthesis Logic:

  • Grignard Addition: The (S)-methyl ester reacts with phenylmagnesium bromide (excess) to form the tertiary carbinol: (S)-(1-methylpyrrolidin-3-yl)diphenylmethanol .[1]

  • Quaternization: Alkylation of the pyrrolidine nitrogen with methyl bromide yields the quaternary ammonium salt, locking the conformation for receptor binding.

References

  • Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives via Asymmetric Michael Addition. Organic & Biomolecular Chemistry. (2012). Describes the fundamental construction of the 3-carboxyl scaffold.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. (2021).[3] Reviews the pharmacological prevalence of pyrrolidine rings, including the 3-substituted variants.

  • Curtius Rearrangement Protocols. Organic Syntheses. General methodology for converting carboxylic acids to amines with retention of stereochemistry.

  • Synthesis of Glycopyrronium Bromide. World Intellectual Property Organization (WO2018154597A1). Details the use of pyrrolidine esters/alcohols in anticholinergic synthesis.

  • PubChem Compound Summary: (S)-Methyl pyrrolidine-3-carboxylate. National Center for Biotechnology Information.[1] [3]

Sources

Foundational

solubility of (S)-Methyl pyrrolidine-3-carboxylate in organic solvents

This guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and handling protocols for (S)-Methyl pyrrolidine-3-carboxylate .[1] CRITICAL ADVISORY: CAS Number Discrepancy User Ale...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and handling protocols for (S)-Methyl pyrrolidine-3-carboxylate .[1]

CRITICAL ADVISORY: CAS Number Discrepancy

User Alert: The CAS number provided in your request (72287-03-1 ) is chemically ambiguous and frequently cross-indexed with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a common palladium catalyst (CAS 72287-26-4).[2]

  • This guide focuses exclusively on the chemical structure: (S)-Methyl pyrrolidine-3-carboxylate. [1]

  • Correct Identifiers for this Compound:

    • Free Base CAS: 216311-60-3 (or 72580-54-2 for the acid precursor).[1][2]

    • HCl Salt CAS: 198959-37-4 or 1099646-61-3.[1][2]

Part 1: Physicochemical Profile & Solubility Landscape[1][2]

1.1 Chemical Identity

(S)-Methyl pyrrolidine-3-carboxylate is a chiral secondary amine ester.[1][2] Its solubility behavior is strictly dictated by its ionization state (Free Base vs. Hydrochloride Salt).[2] Understanding this duality is the single most important factor in successful processing.

PropertyFree BaseHydrochloride Salt (HCl)
State Oily liquid or low-melting solidCrystalline Solid
Polarity (LogP) ~ -0.2 (Amphiphilic/Polar)Highly Polar (Ionic)
pKa (Conjugate Acid) ~9.0 - 9.5 (Secondary Amine)N/A
Primary Utility Nucleophile in coupling reactionsStable storage form
1.2 Solubility Matrix

The following table summarizes the solubility behavior in standard process solvents.

Solvent ClassSolventFree Base Solubility HCl Salt Solubility Technical Application
Polar Protic Water Soluble (pH dependent)Freely Soluble (>100 mg/mL)Aqueous workup phases.[1][2]
Methanol MiscibleSoluble Synthesis solvent; Risk of transesterification.[2]
Ethanol MiscibleSolubleRecrystallization (often with antisolvent).[2]
Chlorinated DCM Freely Soluble Insoluble (<1 mg/mL)Standard extraction solvent for Free Base.[2]
Chloroform Freely SolubleSparingly SolubleNMR solvent; Alternative extraction.[2]
Polar Aprotic DMF/DMSO MiscibleSolubleCoupling reactions (peptide synthesis).[2]
THF Freely SolubleSparingly SolubleReaction solvent; Poor for salt solubility.[2]
Esters Ethyl Acetate Soluble InsolubleExtraction; Crystallization antisolvent.[2]
Hydrocarbons Hexanes Immiscible / Oils outInsoluble Antisolvent for precipitation/purification.[2]
Toluene SolubleInsolubleAzeotropic drying; Scale-up extraction.[1][2]

Part 2: Experimental Protocols & Process Logic

2.1 Protocol A: Free-Basing the HCl Salt

Objective: Convert the stable, commercial HCl salt into the reactive free base for nucleophilic substitution or amide coupling.[1][2]

The Logic: The HCl salt is insoluble in non-polar organic solvents (DCM, EtOAc).[2] By neutralizing the amine (pKa ~9) with a weak inorganic base, we suppress ionization, rendering the molecule lipophilic and extractable into the organic phase.[1][2]

  • Dissolution: Dissolve 10.0 g of (S)-Methyl pyrrolidine-3-carboxylate HCl in 30 mL of distilled water. The solution will be acidic (pH ~2-3).[2]

  • Basification: Slowly add Saturated Aqueous Na₂CO₃ or K₂CO₃ (approx. 2-3 equivalents) while stirring.

    • Checkpoint: Monitor pH. Target pH > 10.[2] The solution may become cloudy as the free base oils out.[1][2]

  • Extraction: Add 50 mL of Dichloromethane (DCM) .

    • Why DCM? The free base has high affinity for chlorinated solvents, ensuring efficient partitioning away from the aqueous salt phase.[1][2]

  • Separation: Separate the organic layer.[2] Extract the aqueous layer 2x more with 30 mL DCM.[1][2]

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C to obtain the free base as a pale yellow oil.[2]

2.2 Protocol B: Solvent Selection for Amide Coupling

Objective: Reacting the pyrrolidine amine with a carboxylic acid.[2][3]

  • Recommended Solvent: DMF or DCM .[2]

  • Avoid: Alcohols (MeOH/EtOH).[2]

    • Mechanism of Failure:[1][2] In the presence of base (DIEA/TEA) used in couplings, the methyl ester moiety is susceptible to transesterification if dissolved in a different alcohol (e.g., using EtOH will generate the Ethyl ester impurity).[1][2]

  • Avoid: Water.

    • Mechanism of Failure:[1][2] High risk of hydrolysis of the methyl ester to the carboxylic acid (Zwitterion formation), which kills reactivity.[2]

Part 3: Visualization of Solubility Logic

Diagram 1: Solubility-Driven Workup Strategy

This flowchart illustrates the partitioning logic used to isolate the pure compound from reaction mixtures.

WorkupLogic Start Crude Reaction Mixture (Contains HCl Salt + Impurities) Step1 Dissolve in Water (pH < 4) Start->Step1 Decision Adjust pH to > 10 (using Na2CO3) Step1->Decision PhaseSep Add DCM & Partition Decision->PhaseSep Amine Deprotonated AqLayer Aqueous Layer (Salts, Polar Impurities) PhaseSep->AqLayer Discards OrgLayer Organic Layer (DCM) (Free Base Pyrrolidine) PhaseSep->OrgLayer Extracts Product Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Product Pure (S)-Methyl pyrrolidine-3-carboxylate (Free Base Oil) Dry->Product

Caption: Partitioning logic for isolating the free base from the hydrochloride salt using pH-dependent solubility switching.

Diagram 2: Solvent Compatibility Matrix

A decision tree for selecting the correct solvent based on the intended process.[2]

SolventSelect Root Process Goal React Reaction (Nucleophilic Attack) Root->React Extract Extraction / Workup Root->Extract Cryst Crystallization (HCl Salt) Root->Cryst DMF DMF React->DMF Peptide Coupling DCM DCM React->DCM Acylation Avoid Risk: Transesterification React->Avoid AVOID Alcohols DCM_Ex DCM (High Solubility) Extract->DCM_Ex Preferred EtOAc EtOAc Extract->EtOAc Acceptable Solvent MeOH / EtOH Cryst->Solvent Solvent Anti Et2O / Hexanes Cryst->Anti Anti-Solvent

Caption: Solvent selection guide preventing common side-reactions (transesterification) and optimizing recovery.

Part 4: Stability & Handling

4.1 Transesterification Risks

The methyl ester group is labile in the presence of other alcohols and base.[1][2]

  • Scenario: Dissolving the compound in Ethanol with Triethylamine .

  • Result: Slow conversion to the Ethyl ester , creating a difficult-to-separate impurity (delta Mass +14).[1][2]

  • Prevention: Always match the solvent alcohol to the ester (use MeOH for Methyl esters) OR use non-nucleophilic solvents (DCM, THF, DMF).[2]

4.2 Hydrolysis (Saponification)
  • Risk: Exposure to strong aqueous base (NaOH/LiOH) will rapidly hydrolyze the ester to the carboxylic acid.[2]

  • Safe Zone: Use weak bases (Carbonates, Bicarbonates) for free-basing.[2] Avoid prolonged exposure to pH > 12.[2]

4.3 Storage
  • HCl Salt: Highly stable.[2] Store at RT, desiccated.

  • Free Base: Prone to oxidation and hydrolysis.[2] Store at -20°C under Nitrogen/Argon.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1512682, Methyl pyrrolidine-3-carboxylate.[1][2] Retrieved from [Link][2][4]

  • Organic Chemistry Portal. General procedures for amine protection and deprotection. (Grounding for extraction protocols). Retrieved from [Link]

Sources

Exploratory

stability and storage conditions for (S)-Methyl pyrrolidine-3-carboxylate

Part 1: Executive Summary (S)-Methyl pyrrolidine-3-carboxylate is a critical chiral building block used in the synthesis of pharmaceutical agents (e.g., glycopyrronium bromide analogues, muscarinic antagonists). Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(S)-Methyl pyrrolidine-3-carboxylate is a critical chiral building block used in the synthesis of pharmaceutical agents (e.g., glycopyrronium bromide analogues, muscarinic antagonists). Its structural integrity is defined by two reactive moieties: a secondary amine and a methyl ester.

Critical Storage Takeaway: This compound exhibits significant intrinsic instability in its free base form due to intermolecular self-condensation (aminolysis) and racemization risks.

  • Mandatory Storage Form: Hydrochloride Salt (Solid).

  • Primary Hazard: Moisture-induced hydrolysis and base-catalyzed racemization.

  • Storage Condition: 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen).

Part 2: Chemical Identity & Physicochemical Profile

Understanding the specific form of the reagent is the first step in stability management. The hydrochloride salt is the industry standard for commerce and storage, while the free base is typically generated in situ.

PropertyHydrochloride Salt (Storage Form)Free Base (Transient/Reactive Form)
CAS Number 198959-37-4 (or 1099646-61-3)140977-97-7 (Generic/Free Base)
Physical State Off-white to cream crystalline powderColorless to pale yellow oil
Molecular Weight 165.62 g/mol 129.16 g/mol
Hygroscopicity High (Deliquescent)Moderate
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, THF
pKa (approx.) ~10.5 (Pyrrolidine nitrogen)N/A

Part 3: Stability Profiling & Degradation Mechanisms

The stability of (S)-Methyl pyrrolidine-3-carboxylate is governed by three primary degradation pathways. Understanding these mechanisms allows for the design of self-validating handling protocols.

Intermolecular Self-Condensation (Oligomerization)
  • Mechanism: In the free base form, the nucleophilic secondary amine of one molecule attacks the electrophilic ester carbonyl of another. This results in the formation of a dimer (amide bond) and the release of methanol. This process can continue, leading to oligomers.

  • Risk Factor: High in neat free base or concentrated solutions. Negligible in the HCl salt form where the amine is protonated (

    
    ) and non-nucleophilic.
    
Hydrolysis (Ester Cleavage)
  • Mechanism: Exposure to atmospheric moisture leads to the hydrolysis of the methyl ester, yielding (S)-Pyrrolidine-3-carboxylic acid and methanol.

  • Catalysis: Accelerated by acidic or basic conditions. The HCl salt is acidic; therefore, if moisture enters the vial, acid-catalyzed hydrolysis becomes autocatalytic.

Racemization (Chiral Integrity Loss)
  • Mechanism: The chiral center at C3 is adjacent (alpha) to the ester carbonyl. Under basic conditions (e.g., during free-basing workup), the C3 proton can be abstracted to form an enolate intermediate. Reprotonation can occur from either face, leading to the (R)-enantiomer.

  • Critical Control Point: Avoid prolonged exposure to strong bases (e.g., NaOH, NaH) at room temperature. Use mild bases (e.g.,

    
    , 
    
    
    
    ) and cold temperatures during neutralization.
Visualization: Degradation Pathways

DegradationPathways cluster_legend Legend Target (S)-Methyl pyrrolidine-3-carboxylate (Active Compound) Acid Hydrolysis Product (Pyrrolidine-3-carboxylic acid) Target->Acid + H2O (Moisture) Acid/Base Catalysis Dimer Oligomer/Dimer (Amide Formation) Target->Dimer Self-Condensation (Free Base Only) Enolate Enolate Intermediate Target->Enolate Base (Deprotonation) Racemate Racemate ((R/S)-Mixture) Enolate->Racemate Reprotonation key Green: Stable | Red: Irreversible Degradation | Yellow: Loss of Chirality

Figure 1: Primary degradation pathways including hydrolysis, self-condensation (aminolysis), and base-catalyzed racemization.

Part 4: Storage & Handling Protocols

This protocol is designed to maximize shelf-life and ensure experimental reproducibility.

A. Long-Term Storage (Stock Inventory)
  • Form: Store exclusively as the Hydrochloride salt.

  • Temperature: Refrigerate at 2–8°C . (Freezing at -20°C is acceptable but usually unnecessary if kept dry; freeze-thaw cycles can introduce moisture).

  • Atmosphere: Blanket with Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is recommended to prevent moisture ingress.

  • Desiccation: Store the vial inside a secondary container (desiccator or jar) containing active desiccant (e.g., silica gel or molecular sieves).

B. Short-Term Handling (Experimental Use)
  • Free-Basing Protocol (In Situ Generation):

    • Suspend the HCl salt in the reaction solvent (e.g., DCM, THF).

    • Add a stoichiometric amount of mild base (e.g., Triethylamine or

      
      ) at 0°C .
      
    • Do not store the free base. Use immediately in the subsequent reaction step.

  • Weighing: Weigh quickly to minimize exposure to ambient humidity. The HCl salt is hygroscopic and will become sticky (clump) if exposed to air for >5 minutes.

Visualization: Storage Decision Tree

StorageProtocol Start Receive Shipment CheckForm Is it HCl Salt? Start->CheckForm StoreSalt Store at 2-8°C Under Argon/N2 (Desiccated) CheckForm->StoreSalt Yes Convert CRITICAL RISK: Convert to HCl Salt immediately with HCl/Dioxane CheckForm->Convert No (Free Base) UseSalt Weigh quickly (Hygroscopic Risk) StoreSalt->UseSalt Experiment UseBase Use Immediately (Do not store >24h) UseSalt->UseBase Free-base in situ (0°C) Convert->StoreSalt

Figure 2: Decision matrix for receiving and handling (S)-Methyl pyrrolidine-3-carboxylate.

Part 5: Quality Control & Analytical Monitoring

Before using the compound in critical GMP or late-stage synthesis, validate its purity using the following markers.

Analytical MethodWhat to Look For (Degradation Markers)Acceptance Criteria
1H NMR (DMSO-d6) Hydrolysis: Check for disappearance of methyl ester singlet (~3.6-3.7 ppm) and appearance of broad carboxylic acid proton (~10-12 ppm).Salt Stoichiometry: Integrate the pyrrolidine ring protons vs. the methyl ester.>95% PurityNo visible acid peak.
Chiral HPLC Racemization: Use a chiral column (e.g., Chiralpak IA/IB) to detect the (R)-enantiomer.>98% ee (Enantiomeric Excess)
Visual Inspection Moisture Uptake: The powder should be free-flowing. Clumping or "wet" appearance indicates significant water absorption.Free-flowing powder.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 19261352, Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Biotage (2023) . Stability of Amino Acid Esters in Solution. Retrieved from [Link]

  • ChemRxiv (2021) . Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Enantioselective Synthesis of (S)-Methyl Pyrrolidine-3-carboxylate

Abstract: (S)-Methyl pyrrolidine-3-carboxylate is a pivotal chiral building block in modern drug discovery, serving as a key intermediate for a wide range of pharmacologically active molecules.[1][2] Its rigid, stereodef...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (S)-Methyl pyrrolidine-3-carboxylate is a pivotal chiral building block in modern drug discovery, serving as a key intermediate for a wide range of pharmacologically active molecules.[1][2] Its rigid, stereodefined scaffold is crucial for optimizing interactions with biological targets. This guide provides an in-depth analysis of prominent enantioselective synthetic strategies and delivers detailed, field-proven protocols for its preparation. The methodologies discussed herein are selected for their efficiency, stereocontrol, and practical applicability in both academic and industrial research settings.

Strategic Overview: Pathways to a Privileged Scaffold

The synthesis of enantiomerically pure pyrrolidines is a central theme in organic chemistry.[3][4] For (S)-Methyl pyrrolidine-3-carboxylate, several robust strategies have emerged, each with distinct advantages. The choice of method often depends on factors such as available starting materials, scalability, and the desired level of stereochemical purity.

  • Organocatalytic Asymmetric Synthesis: This modern approach utilizes small, chiral organic molecules to catalyze reactions with high enantioselectivity.[4][5] For pyrrolidine synthesis, the Michael addition is a particularly powerful transformation, enabling the stereocontrolled formation of the heterocyclic ring.[6][7][8]

  • Metal-Catalyzed Asymmetric Hydrogenation: Transition metal complexes featuring chiral ligands are highly effective for the enantioselective reduction of prochiral olefins. This strategy involves the synthesis of a pyrroline precursor, which is then hydrogenated to yield the desired chiral pyrrolidine. Rhodium and Cobalt-based catalysts have shown significant promise in this area.[9][10]

  • Chiral Pool Synthesis: This classical strategy leverages the inherent chirality of readily available natural products, such as amino acids.[11][12] Starting from molecules like L-glutamic acid or L-aspartic acid, a series of chemical transformations can be employed to construct the target pyrrolidine while retaining the original stereocenter.[6][11]

  • Biocatalysis: The use of enzymes for C-H amination or other cyclization reactions represents a green and highly selective method for constructing chiral heterocycles.[13] While still an evolving field, biocatalysis offers mild reaction conditions and exceptional stereocontrol.

The following diagram illustrates these primary synthetic routes.

Acyclic_Precursors Acyclic Precursors (e.g., enoates, nitroalkanes) Organo Organocatalytic Michael Addition Acyclic_Precursors->Organo [1,3-Addition] Pyrroline Methyl 1H-pyrrole-3-carboxylate Metal Asymmetric Hydrogenation Pyrroline->Metal [Reduction] Chiral_Pool Chiral Pool (e.g., L-Glutamic Acid) CPS Multi-step Conversion Chiral_Pool->CPS [Derivatization] Target (S)-Methyl pyrrolidine-3-carboxylate Organo->Target Metal->Target CPS->Target

Caption: Overview of major synthetic routes to the target compound.

Comparative Analysis of Synthetic Methods

The table below summarizes key performance indicators for the discussed synthetic strategies, offering a comparative basis for method selection.

Methodology Key Transformation Typical Catalyst / Reagent Reported Yield (%) Reported e.e. (%) Key Advantages Considerations
Organocatalysis Asymmetric Michael AdditionChiral Primary Amine-Thiourea80-95%>97%Metal-free, operationally simple, high enantioselectivity.[7][8]Catalyst loading can be high (10-20 mol%).[14]
Metal Catalysis Asymmetric HydrogenationRhodium / Chiral Phosphine Ligand85-99%>95%High turnover, excellent yields and selectivity.[10]Requires specialized ligands and inert atmosphere; potential metal contamination.
Chiral Pool Derivatization & CyclizationL-Glutamic or L-Aspartic AcidVariable (multi-step)>99%Starts with an enantiopure material, predictable stereochemistry.[6][11]Can involve lengthy synthetic sequences and protecting group chemistry.
Biocatalysis Intramolecular C-H AminationEngineered Cytochrome P450Variable>98%Environmentally friendly, mild conditions, high selectivity.[13]Requires specialized enzymes and optimization for specific substrates.

Detailed Protocol: Organocatalytic Enantioselective Michael Addition

This protocol details a reliable and highly enantioselective synthesis via the Michael addition of a nitroalkane to a 4-oxo-2-enoate, followed by reductive cyclization. This approach is advantageous due to its operational simplicity and the high degree of stereocontrol imparted by the chiral primary amine catalyst.[7]

Principle & Mechanism

The reaction is catalyzed by a bifunctional primary amine-thiourea catalyst. The primary amine activates the 4-oxo-enoate by forming a transient enamine intermediate. Concurrently, the thiourea moiety activates the nitroalkane through hydrogen bonding. This dual activation brings the reactants into a highly organized, chiral transition state, directing the nucleophilic attack to one specific face of the enamine, thereby establishing the stereocenter with high fidelity. Subsequent reduction of the nitro group and intramolecular cyclization yields the pyrrolidine ring.

Start Start: - 4-Oxo-enoate - Nitroalkane - Chiral Catalyst Step1 Step 1: Enamine Formation - Mix enoate and catalyst in solvent - Stir at RT, 30 min Start->Step1 Step2 Step 2: Michael Addition - Cool to 0°C - Add nitroalkane dropwise - Stir for 24-48h Step1->Step2 QC1 Monitor by TLC? Step2->QC1 QC1->Step2 No Step3 Step 3: Work-up - Quench with NH4Cl (aq) - Extract with EtOAc - Dry & concentrate QC1->Step3 Yes Step4 Step 4: Reductive Cyclization - Dissolve crude product - Add Pd/C & H2 (or Zn/HCl) - Stir until completion Step3->Step4 Step5 Step 5: Esterification & Purification - Filter catalyst - Add MeOH, H+ - Purify via column chromatography Step4->Step5 End End Product: (S)-Methyl pyrrolidine-3-carboxylate Step5->End

Caption: Experimental workflow for the organocatalytic synthesis.

Materials & Reagents
  • Substrates:

    • Methyl 4-oxo-pent-2-enoate

    • Nitromethane

  • Catalyst:

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) or a suitable chiral primary amine-thiourea catalyst.

  • Reagents:

    • Palladium on carbon (10 wt. %) or Zinc dust

    • Ammonium chloride (NH₄Cl), saturated aqueous solution

    • Hydrochloric acid (HCl) in Methanol

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Methanol (MeOH), anhydrous

    • Toluene, anhydrous

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (Nitrogen or Argon balloon)

    • Syringes and needles

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Flash column chromatography setup

    • Hydrogenation apparatus (if using Pd/C)

Step-by-Step Experimental Procedure

Part A: Asymmetric Michael Addition

  • To a dry 100 mL round-bottom flask under an argon atmosphere, add methyl 4-oxo-pent-2-enoate (1.0 equiv) and the chiral primary amine catalyst (0.1 equiv).

  • Add anhydrous toluene (approx. 0.2 M concentration relative to the enoate) via syringe and stir the solution at room temperature for 15 minutes to allow for pre-catalyst activation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add nitromethane (1.5 equiv) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 24 to 48 hours.

    • Scientist's Note: The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the starting enoate indicates completion. Low temperatures are crucial for maximizing enantioselectivity.

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude γ-nitro ketone. This intermediate is often used in the next step without further purification.

Part B: Reductive Cyclization and Esterification

  • Dissolve the crude γ-nitro ketone from Part A in methanol (approx. 0.1 M).

  • Carefully add 10% Pd/C (approx. 10 mol% Pd) to the solution in one portion.

    • Safety Precaution: Palladium on carbon is flammable, especially when dry or in the presence of solvents. Handle with care in a well-ventilated hood.

  • Fit the flask with a hydrogen balloon and purge the system three times with hydrogen gas.

  • Stir the reaction vigorously under a positive pressure of hydrogen (1 atm) at room temperature for 12-24 hours.

    • Alternative Method: Alternatively, zinc dust (5 equiv) can be used in the presence of aqueous HCl (6 equiv) in methanol at 0 °C to room temperature for the reduction. This avoids the need for a hydrogenation setup.

  • Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is the cyclic pyrrolidine-3-carboxylic acid.

  • To obtain the methyl ester, dissolve the crude acid in anhydrous methanol and add a few drops of concentrated sulfuric acid or use a pre-made solution of HCl in methanol.

  • Heat the solution to reflux for 4 hours, then cool to room temperature.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate and concentrate the methanol. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Purification and Characterization
  • Purification: The final crude product should be purified by flash column chromatography on silica gel.[15] A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in EtOAc), is typically effective.

  • Identity Confirmation: The structure of the purified (S)-Methyl pyrrolidine-3-carboxylate should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the final product must be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar).

References

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate.[Link]

  • Preparation method of 1-methyl-3-pyrrolidinol.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH).[Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry.[Link]

  • Synthesis of Chiral Spin-Labeled Amino Acids. PubMed.[Link]

  • Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Thieme.[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.[Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry.[Link]

  • Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PubMed Central.[Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.[Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications.[Link]

  • Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate.[Link]

  • Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. ACS Publications.[Link]

  • Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. ACS Publications.[Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PubMed Central.[Link]

  • Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. ACS Publications.[Link]

  • BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS. RWTH Publications.[Link]

  • Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. ResearchGate.[Link]

  • (S)-Methyl pyrrolidine-3-carboxylate. PubChem.[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office.[Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed Central.[Link]

  • Rhodium‐Catalyzed Asymmetric Hydroarylation of 3‐Pyrrolines Giving 3‐Arylpyrrolidines: Protonation as a Key Step. Sci-Hub.[Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.

Sources

Application

Application Note: Determination of Enantiomeric Excess in Pyrrolidine Derivatives

Executive Summary Pyrrolidines act as the structural backbone for numerous high-value pharmaceutical intermediates (e.g., proline derivatives) and organocatalysts. Because enantiomeric purity dictates biological efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidines act as the structural backbone for numerous high-value pharmaceutical intermediates (e.g., proline derivatives) and organocatalysts. Because enantiomeric purity dictates biological efficacy and safety (as mandated by FDA Q2(R1) guidelines), robust analytical methods are non-negotiable.

This guide provides a tiered protocol for determining the enantiomeric excess (% ee) of pyrrolidines. Unlike generic chiral guides, this document addresses the specific chemical behavior of pyrrolidines—namely, their secondary amine basicity, which causes severe peak tailing on silica-based columns, and their conformational ring-flipping, which complicates NMR analysis.

Part 1: Strategic Method Selection

Before initiating benchwork, select the method that aligns with your sample's purity, quantity, and volatility.

Decision Matrix: Workflow Selection

The following logic gate determines the optimal analytical route.

MethodSelection Start Start: Sample Characterization IsTrace Is sample trace level (<0.1 mg) or in biological matrix? Start->IsTrace IsVolatile Is sample volatile & thermally stable? IsTrace->IsVolatile No Marfey METHOD D: LC-MS w/ Marfey's Reagent (Indirect Analysis) IsTrace->Marfey Yes HasColumn Is Chiral HPLC/SFC column available? IsVolatile->HasColumn No GC Chiral GC (Requires derivatization) IsVolatile->GC Yes (Rare for salts) HPLC METHOD A: Chiral HPLC (Gold Standard) HasColumn->HPLC Yes (Standard) SFC METHOD B: Chiral SFC (High Throughput) HasColumn->SFC Yes (Green/Fast) NMR METHOD C: 19F/1H NMR w/ Mosher's Acid HasColumn->NMR No (Rapid Check)

Figure 1: Strategic decision tree for selecting the appropriate analytical technique based on sample constraints.

Part 2: The Gold Standard – Direct Chiral HPLC

Objective: Accurate quantification of % ee for bulk drug substance or process intermediates.

The Challenge: Amine Tailing

Pyrrolidines are secondary amines with a lone pair of electrons that interact strongly with residual silanol groups on silica stationary phases. This results in peak tailing, which destroys resolution (


).
  • Solution: You must use a basic additive in the mobile phase to mask silanols.

Protocol: Normal Phase Chiral HPLC

System: Agilent 1200/1260 or Waters Alliance. Detector: UV (210–254 nm) or Refractive Index (if lacking chromophores).

Step-by-Step Workflow
  • Column Selection:

    • Primary Screen: Chiralpak AD-H or Chiralpak IA (Amylose-based).

    • Secondary Screen: Chiralcel OD-H (Cellulose-based).

    • Rationale: Polysaccharide columns offer the broadest selectivity for N-protected and free pyrrolidines [1].

  • Mobile Phase Preparation (The Critical Step):

    • Base Solvent: n-Hexane / Isopropanol (IPA).

    • Ratio: Start at 90:10 (v/v).

    • Additive (Mandatory): Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine .

    • Note: For acidic pyrrolidines (e.g., proline), use 0.1% Trifluoroacetic acid (TFA) instead. Never mix DEA and TFA.

  • Sample Prep:

    • Dissolve 1 mg sample in 1 mL of mobile phase (without additive).

    • Filter through a 0.22 µm PTFE syringe filter.

  • Execution & Optimization:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C.

    • Self-Validation Check: If Tailing Factor (

      
      ) > 1.5, increase DEA concentration to 0.2% or switch to Chiralpak IG (immobilized phase) which tolerates wider solvent ranges.
      
High-Throughput Alternative: SFC (Supercritical Fluid Chromatography)

SFC is superior for screening large libraries of pyrrolidines due to low viscosity and high diffusion rates of supercritical CO₂ [2].

  • Mobile Phase: CO₂ (Main) + Methanol (Modifier).

  • Additive: 0.2% Isopropylamine or 2-Ethylpyridine in the methanol portion.

  • Column: Chiralpak AD-3 or IG-3 (3 µm particle size for speed).

  • Back Pressure: 120–150 bar.

Part 3: Rapid Assessment – NMR with Mosher's Acid

Objective: Quick determination of % ee without a chiral column. Ideal for early-stage synthetic checks.

The Mechanism

You will react the pyrrolidine enantiomers with an enantiopure derivatizing agent (Mosher's Acid Chloride, MTPA-Cl) to form diastereomers. These diastereomers have distinct chemical shifts in NMR.

The Pyrrolidine Nuance (Rotamers)

Critical Warning: Unlike primary amines, pyrrolidines (secondary amines) form amides that exist as distinct rotamers (cis/trans isomers around the amide bond) on the NMR timescale.

  • Result: You may see four peaks instead of two (two rotamers for the (R)-enantiomer + two rotamers for the (S)-enantiomer).

  • Fix: Run the NMR at elevated temperature (50°C) to coalesce rotamers, or carefully integrate all signals corresponding to the major diastereomer vs. the minor diastereomer [3].

Protocol: Micro-Scale Derivatization
  • Reaction:

    • In a clean vial, mix:

      • 5 mg Pyrrolidine substrate.

      • 10 mg (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

      • 20 µL Dry Pyridine-d5 (acts as solvent and base).

      • 500 µL CDCl₃.

  • Incubation: Shake for 15 minutes. Reaction is usually instantaneous.

  • Analysis: Transfer directly to an NMR tube.

  • Measurement:

    • 19F NMR: Look for -CF₃ signals around -69 to -72 ppm. This is preferred as it has no background noise.

    • 1H NMR: Look for the methoxy (-OCH₃) signal or the methine proton on the pyrrolidine ring.

Calculation:



Part 4: Trace Analysis – Marfey's Method (LC-MS)

Objective: Analysis of amino-pyrrolidines in biological matrices (e.g., serum) or when sample is <0.1 mg.

The Reagent

FDAA (Marfey's Reagent): 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide.[3]

  • Mechanism: Reacts with the secondary amine to form diastereomers that are separable on a standard achiral C18 column [4].

Protocol
  • Derivatization:

    • Mix 50 µL sample (50 mM) with 100 µL FDAA (1% in acetone).

    • Add 20 µL 1M NaHCO₃.

    • Heat at 40°C for 1 hour . (Pyrrolidines react slower than primary amines; heat is essential).

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • LC-MS Method:

    • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 20 minutes.

  • Elution Order: The L-L diastereomer typically elutes before the D-L diastereomer due to intramolecular H-bonding differences.

Part 5: Summary of Method Parameters

ParameterChiral HPLC (Normal Phase)Chiral SFC19F NMR (Mosher's)Marfey's Method (LC-MS)
Primary Use QC, Final Product ReleaseScreening, Prep PurificationIn-process CheckBiological Samples, Trace Analysis
Separation Mode Direct (Chiral Column)Direct (Chiral Column)Indirect (Derivatization)Indirect (Achiral Column)
Key Reagent 0.1% Diethylamine (DEA)MeOH + Basic Modifier(R)-MTPA-ClFDAA (Marfey's Reagent)
Limit of Detection ~0.1% impurity~0.1% impurity~2-5% impurity<0.01% impurity
Throughput 20-40 min/run3-8 min/run15 min prep + scan30 min prep + 20 min run

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Accessed October 2025. [Link]

  • Hoye, T. R., et al. "MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration." Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues in pyrrolidine-based reactions

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility Issues in Pyrrolidine-Based Reactions Welcome to the Technical Support Center User: "I'm seeing inconsistent yields and 'gum...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility Issues in Pyrrolidine-Based Reactions

Welcome to the Technical Support Center

User: "I'm seeing inconsistent yields and 'gummy' precipitates when using pyrrolidine scaffolds. My LCMS shows product, but I can't isolate it, or the reaction stalls due to heterogeneity. How do I fix this?"

Scientist Response: Solubility issues with pyrrolidine derivatives are rarely just about "adding more solvent."[1] They usually stem from three distinct physicochemical traps:

  • Lattice Energy vs. Solvation: Pyrrolidine salts (HCl, TFA) often have lattice energies that non-polar solvents (DCM, Toluene) cannot overcome.[1]

  • Hydrogen Bond Aggregation: The pyrrolidine nitrogen is a potent H-bond acceptor/donor, leading to supramolecular aggregates that behave like polymers.[1]

  • Amphiphilic Traps: Many functionalized pyrrolidines are highly water-soluble (LogP < 0), making standard aqueous workups disastrous.[1]

Below are the troubleshooting modules designed to resolve these specific failure modes.

Module 1: Reactant Solubility (The "Brick Dust" Problem)

Issue: "My pyrrolidine hydrochloride salt is sitting at the bottom of the flask in DCM/THF. The reaction is slow."

Root Cause Analysis: Pyrrolidine salts are ionic lattices.[1] Dichloromethane (DCM) and Tetrahydrofuran (THF) have low dielectric constants (


) and cannot effectively shield the ion pairs, preventing dissolution.[1] Without dissolution, the amine cannot enter the reaction cycle.[1]

Troubleshooting Protocol:

MethodProtocolMechanism of Action
Biphasic Switch Dissolve salt in min. volume of water (1M). Add DCM and 2-5 eq.

. Stir vigorously.
Phase Transfer: Generates the free base in situ at the interface, which partitions into the organic layer.
The "Scavenger" Base Add 3-5 eq. of DIPEA (Hünig's Base) and sonicate for 5 mins.Proton Shuttling: DIPEA is more lipophilic; it deprotonates the surface of the salt crystal, releasing the soluble free amine.
Counter-Ion Swap Treat with

or

(if halide salt).[1]
Lattice Disruption: Tetrafluoroborate/Triflate salts are significantly more soluble in organic media than chlorides.[1]

Decision Logic for Solvent Selection:

SolventSelection Start Start: Pyrrolidine Reagent Form Form Is it a Salt (HCl/TFA)? Start->Form Yes Yes Form->Yes Yes No (Free Base) No (Free Base) Form->No (Free Base) No Solvent Target Solvent? Yes->Solvent Check Polarity Check Polarity No (Free Base)->Check Polarity DCM DCM / Toluene Solvent->DCM DMF DMF / DMSO / MeOH Solvent->DMF Action1 CRITICAL FAILURE: Insoluble. Switch to Biphasic (DCM/H2O) or add DIPEA. DCM->Action1 Action2 Success: Soluble due to high dielectric constant. DMF->Action2 Highly Polar Highly Polar Check Polarity->Highly Polar LogP < 0 Lipophilic Lipophilic Check Polarity->Lipophilic LogP > 1 Use MeOH/EtOH or\nPolar Aprotic Use MeOH/EtOH or Polar Aprotic Highly Polar->Use MeOH/EtOH or\nPolar Aprotic Standard Organics OK Standard Organics OK Lipophilic->Standard Organics OK

Caption: Logic flow for selecting solvents based on the salt form and polarity of the pyrrolidine starting material.

Module 2: Amide Coupling (The "Gelation" Issue)

Issue: "I'm coupling a proline derivative. The reaction turned into a thick gel, and conversion stopped at 60%."

Root Cause Analysis: Pyrrolidines, especially proline derivatives, are prone to forming intermolecular Hydrogen-Bond networks (beta-sheet-like structures) in non-polar solvents.[1] This aggregation reduces the effective concentration of the nucleophile.

The Solution: Hexafluoroisopropanol (HFIP) HFIP is a "magic solvent" for these scenarios.[1] It is a strong H-bond donor (


) but a poor nucleophile.[1] It solvates the amide/amine functionality, breaking up the aggregates and "coating" the molecules to keep them in solution [1].

Optimized HFIP Protocol:

  • Standard Solvent: DCM (0.1 M concentration).[1]

  • Additive: Add 10-20% v/v HFIP .

  • Coupling Agent: Use EDC/HOBt or HATU.

  • Observation: The gel should dissolve immediately upon HFIP addition.

Comparative Solvent Screening Data:

Solvent SystemAggregation StateYield (24h)Notes
DCM (Pure)High (Gel)45%Stalled due to encapsulation.[1]
DMFLow82%Difficult workup (water soluble product).[1]
DCM + 15% HFIP None (Homogeneous) 96% Kinetic acceleration observed.
Module 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: "The Pd-catalyst crashes out as a black solid when I add my pyrrolidine. No product formed."

Root Cause Analysis: Secondary amines like pyrrolidine can bind too tightly to Palladium, displacing ligands and forming inactive "Pd-amine" precipitates (Catalyst Poisoning).[1] Furthermore, inorganic bases (


, 

) are insoluble in the organic solvents required for the catalyst [2].[1]

Troubleshooting Protocol:

  • Ligand Switch: Move to bulky, electron-rich dialkylbiaryl phosphines (e.g., RuPhos or BrettPhos ).[1] These bulky ligands prevent the small pyrrolidine from over-coordinating the metal center [3].[1]

  • Solvent System: Switch to t-Amyl Alcohol or Toluene/Water (4:1) .[1]

    • Why? t-Amyl alcohol solubilizes the polar intermediates better than Toluene.[1]

    • Surfactant Mode: Using Toluene/Water with a surfactant (e.g., TPGS-750-M) creates micelles where the coupling occurs, solving the solubility mismatch between the lipophilic aryl halide and the polar amine.

BuchwaldLogic Input Buchwald-Hartwig Failure Check1 Is Catalyst Precipitating? Input->Check1 Yes Yes Check1->Yes Pd Black formed No No Check1->No Starting Material Left Sol1 Catalyst Poisoning. Use RuPhos/BrettPhos. Switch to t-Amyl Alcohol. Yes->Sol1 Sol2 Base Insolubility. Switch to soluble base (LiHMDS) or PTC conditions. No->Sol2

Caption: Diagnostic pathway for stalling Palladium-catalyzed amination of pyrrolidines.

Module 4: Workup & Isolation (The "Invisible Product")

Root Cause Analysis: Pyrrolidine is a secondary amine with high water solubility.[1][2] If your product retains basicity and low molecular weight, it will partition into the aqueous phase, especially at neutral/acidic pH [4].[1]

The "Salting Out" & Extraction Guide:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 (using NaOH).[1] This ensures the pyrrolidine is in the neutral (free base) form.[1]

  • The "Magic" Extraction Solvent: Do NOT use EtOAc or DCM.[1]

    • Use: Chloroform : Isopropanol (3:1 ratio).[1]

    • Mechanism:[1][3][4][5][6][7][8][9] This mixture is more polar than DCM and can hydrogen-bond with the amine, pulling it out of the water phase effectively [5].

  • Salting Out: Saturate the aqueous layer with NaCl.[1] This increases the ionic strength, forcing the organic "impurities" (your product) out of the water (Salting-out effect).

Extraction Efficiency Table (Simulated for Polar Pyrrolidine):

Solvent SystemPartition Coefficient (LogD pH 12)Recovery Yield
Diethyl Ether-1.5< 5%
Ethyl Acetate-0.815%
DCM0.240%
CHCl3 : IPA (3:1) 1.8 > 95%
References
  • Colomer, I., et al. (2017).[1][8] "Hexafluoroisopropanol as a highly versatile solvent."[1][10] Chemical Reviews.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Maitre, G., et al. (2004).[1] "Buchwald-Hartwig amination of secondary amines." Journal of the American Chemical Society.[1]

  • PubChem.[1][11] (n.d.). "Pyrrolidine Compound Summary." National Library of Medicine.[1]

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for 3:1 CHCl3:IPA extraction technique).

Sources

Optimization

Analytical Solutions Hub: Monitoring Pyrrolidine-Involved Reactions

Technical Support Center & Troubleshooting Guide To: Research Scientists, Process Chemists, and Analytical Leads From: Senior Application Scientist, Analytical Solutions Hub Subject: Overcoming Detection, Separation, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

To: Research Scientists, Process Chemists, and Analytical Leads From: Senior Application Scientist, Analytical Solutions Hub Subject: Overcoming Detection, Separation, and Structural Challenges in Pyrrolidine Chemistry

Introduction: The "Invisible" & "Sticky" Pharmacophore

Pyrrolidine moieties are ubiquitous in drug development (e.g., proline derivatives, organocatalysts), yet they present a "perfect storm" of analytical challenges. They are often UV-inactive (lacking chromophores), highly basic (causing peak tailing), and prone to rotameric isomerism (complicating NMR).

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific experimental bottlenecks. We focus on causality —understanding why your data looks wrong—and self-validating protocols to fix it.

Module 1: Liquid Chromatography (HPLC/UPLC)

Issue: "I cannot detect pyrrolidine starting materials or intermediates in my UV trace."

The Mechanism: Pyrrolidine is a secondary amine with no conjugated


-system. Its UV cutoff is <210 nm.[1] Using standard detection (254 nm) renders it invisible. Relying on "end-absorption" at 200–210 nm is risky due to high solvent noise and low sensitivity.

Troubleshooting Protocol: Do not lower your wavelength below 210 nm. Instead, switch detection modes or derivatize.

Decision Matrix: Selecting the Right Detection Strategy

DetectorSelection Start Is Pyrrolidine UV-Active? No No (Standard) Start->No Abs < 210nm MS_Avail Is LC-MS Available? No->MS_Avail MS_Yes Use LC-MS (SIM Mode) MS_Avail->MS_Yes Yes MS_No Is Universal Detection (ELSD/CAD) Available? MS_Avail->MS_No No Uni_Yes Use ELSD/CAD (Volatile Mobile Phase) MS_No->Uni_Yes Yes Uni_No Perform Derivatization MS_No->Uni_No No Deriv_Type Select Reagent Uni_No->Deriv_Type FMOC Fmoc-Cl (Fluorescence/UV) Deriv_Type->FMOC Cbz Cbz-Cl (UV 254nm) Deriv_Type->Cbz

Figure 1: Decision tree for selecting the appropriate detection method for non-chromophoric amines.

Standard Operating Procedure: Fmoc-Cl Derivatization

Use this when you lack MS/ELSD and need high sensitivity (UV or Fluorescence).

  • Preparation: Dissolve Fmoc-Cl (9-fluorenylmethyl chloroformate) in Acetonitrile (2 mg/mL).

  • Buffering: Prepare 0.2 M Borate buffer (pH 8.5). Critical: The reaction requires a basic pH to proceed, but too high (>10) causes hydrolysis.

  • Reaction: Mix 100 µL sample + 100 µL Borate buffer + 200 µL Fmoc-Cl solution.

  • Incubation: Vortex and let stand at ambient temperature for 10 minutes.

  • Quench: Add 10 µL of 1-adamantylamine (ADAM) to scavenge excess Fmoc-Cl (prevents ghost peaks).

  • Analysis: Inject on C18 column. Detect at 265 nm (UV) or Ex: 265nm/Em: 310nm (Fluorescence).

Module 2: Gas Chromatography (GC)

Issue: "My pyrrolidine peak is tailing badly (Tailing Factor > 2.0) or disappearing completely."

The Mechanism: Pyrrolidine is a strong Lewis base. Standard fused silica liners and columns contain active silanol groups (Si-OH).[2] The lone pair on the pyrrolidine nitrogen hydrogen-bonds to these silanols, causing adsorption (tailing) or irreversible loss (ghosting).

Troubleshooting Protocol: You must passivate the entire flow path. A standard "deactivated" liner is often insufficient for secondary amines.

Comparative Data: Liner Performance on Pyrrolidine (100 ppm)

ComponentStandard Splitless LinerBase-Deactivated Liner (e.g., Siltek/Ultra Inert)Result
Surface Chemistry Methyl-silylated (Generic)Base-deactivated (KOH or proprietary)Critical Control Point
Tailing Factor (

)
2.4 (Severe)1.1 (Symmetrical)Pass
Area Reproducibility ± 15% RSD< 2% RSDPass
Limit of Detection ~50 ppm~1 ppmPass

Self-Validating System:

  • Liner: Install a base-deactivated liner (often packed with base-washed wool).

  • Solvent: Use a basic solvent if possible (e.g., add 0.1% triethylamine to your injection solvent) to "prime" the injector, though a good liner renders this optional.

  • Column: Use an amine-specific column (e.g., Rtx-Volatile Amine) or a highly inert phase (Rxi-5Sil MS).

Module 3: NMR Spectroscopy

Issue: "My NMR spectrum shows doubled peaks. Is my sample impure?"

The Mechanism: This is likely not an impurity. N-substituted pyrrolidines (especially amides like proline) exhibit restricted rotation around the C-N amide bond. This creates distinct cis and trans rotamers that interconvert slowly on the NMR timescale, resulting in two sets of signals.

Troubleshooting Protocol: Confirm rotamers using Variable Temperature (VT) NMR.

Workflow: Rotamer Confirmation

RotamerAnalysis Step1 Observe Split Peaks (25°C / 298K) Step2 Heat Sample to 353K (80°C) (Use DMSO-d6) Step1->Step2 Decision Did peaks coalesce? Step2->Decision Yes Confirmed: Rotamers (Pure Compound) Decision->Yes Yes (Single sharp peak) No Confirmed: Impurity (Separation Required) Decision->No No (Peaks remain split)

Figure 2: VT-NMR workflow to distinguish rotamers from impurities.

Experimental Setup:

  • Solvent: Switch from

    
     to 
    
    
    
    (higher boiling point allows for higher temperature studies).
  • Temperature: Acquire spectra at 25°C, 50°C, and 80°C.

  • Validation: At 80°C (353 K), the rotation rate increases, causing the two sets of peaks to broaden and merge (coalesce) into a single average set. If peaks remain distinct at 80°C, you likely have a chemical impurity.

Module 4: Reaction Monitoring (PAT)

Issue: "The reaction is too fast to sample, and quenching alters the species (e.g., Enamine formation)."

The Mechanism: Enamine formation (Pyrrolidine + Ketone


 Enamine + 

) is an equilibrium process. Offline sampling (LC/GC) often hydrolyzes the enamine back to the starting ketone if water is present or if the pH shifts, leading to false kinetic data.

Troubleshooting Protocol: Use In Situ FTIR (e.g., ReactIR) to monitor the "Invisible" transformation without sampling.

Key Spectral Markers:

SpeciesFunctional GroupWavenumber (

)
Trend during Reaction
Ketone (SM)

Stretch
1710 - 1720Decreases
Pyrrolidine (SM)

Bend
~1650 (Broad)Decreases
Enamine (Product)

Stretch
1670 - 1685 Increases

Expert Tip: The enamine


 stretch is often very close to the carbonyl stretch. Use Second Derivative  processing in your IR software to resolve the overlapping bands. If the reaction is an organocatalytic cycle, the enamine is a transient intermediate; its steady-state concentration indicates the catalyst turnover rate.

References

  • HPLC Detection & Derivatization

    • Sielc Technologies.[3] Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.

    • Chhanikar, P. T., et al. (2021).[4] Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Applied Chemistry and Research.

  • GC Analysis & Deactivation

    • Restek Corporation.[5] How Column Inertness Improves the Chromatography of Basic Compounds.

    • SilcoTek.[3][6] An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes.

  • NMR & Rotamers

    • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. International Journal of Peptide and Protein Research.[7]

    • Tóth, G., et al. (2022). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers. Angewandte Chemie.

  • Reaction Monitoring (Enamine Formation)

    • Reis, O., et al. (2013). Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts. Chemical Science.

    • BenchChem.[8] Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Chiral HPLC Analysis of (S)-Methyl pyrrolidine-3-carboxylate

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] (S)-Methyl pyrrolidine-3-carboxylate (CAS: 216311-60-3) is a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

(S)-Methyl pyrrolidine-3-carboxylate (CAS: 216311-60-3) is a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and HCV protease inhibitors. The enantiomeric purity of this intermediate is non-negotiable; even trace amounts of the (R)-enantiomer can propagate through synthesis, leading to diastereomeric impurities in the final API that are difficult to purge.

The Analytical Challenge:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering UV detection above 220 nm ineffective.
    
  • Basic Secondary Amine: The exposed pyrrolidine nitrogen interacts strongly with residual silanols on silica supports, causing severe peak tailing.

  • Stereochemical Stability: The ester moiety is susceptible to hydrolysis or racemization under harsh acidic/basic conditions.

This guide objectively compares the two industry-standard methodologies for determining the enantiomeric excess (ee) of (S)-Methyl pyrrolidine-3-carboxylate: Direct Chiral Stationary Phase (CSP) Analysis versus Indirect Derivatization .

Methodology Comparison: Direct CSP vs. Indirect Derivatization

FeatureMethod A: Direct CSP Analysis Method B: Indirect Derivatization
Principle Non-covalent interaction with chiral selector (Amylose/Cellulose).Covalent formation of diastereomers using a chiral reagent.
Primary Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Standard C18 (e.g., Agilent Zorbax Eclipse Plus).
Detection UV @ 205–210 nm (Low Sensitivity).UV @ 254 nm (High Sensitivity via Tag).
Sample Prep Dissolve & Shoot (Simple).Reaction required (30–60 mins).
Throughput High (< 15 min run time).Low (Prep + >20 min run time).[1]
Risk Factor Baseline noise from mobile phase absorption.Kinetic resolution (racemization during reaction).
Recommendation Preferred for Process Control (IPC) due to speed.Preferred for Final Release due to sensitivity.

Detailed Experimental Protocols

Method A: Direct Analysis (The "Gold Standard" for IPC)

This method relies on the Chiralpak AD-H column.[2][3] The amylose-based selector offers superior recognition for the pyrrolidine ring geometry compared to cellulose-based (OD-H) phases.

Critical Mechanism: The separation is driven by hydrogen bonding between the carbamate groups of the stationary phase and the ester/amine of the analyte.

Protocol Parameters
  • Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is mandatory . Without it, the secondary amine will tail significantly (

      
      ), destroying resolution.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature improves resolution for this specific separation).

  • Detection: UV @ 210 nm.

  • Sample Diluent: Mobile Phase.

Self-Validating Workflow (Step-by-Step)
  • System Passivation: Flush the system with 100% Isopropanol (IPA) to remove any traces of Reverse Phase solvents (water/acetonitrile), which will destroy the AD-H column.

  • Equilibration: Pump the mobile phase for at least 60 minutes until the baseline at 210 nm is flat.

  • Racemate Injection: Inject a 1.0 mg/mL solution of racemic Methyl pyrrolidine-3-carboxylate.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0 between enantiomers.[4]
      
  • Sample Injection: Inject the (S)-enantiomer sample.

    • Elution Order: Typically, the (S)-enantiomer elutes second on AD-H, but this must be confirmed by spiking the sample with the (R)-enantiomer.

Method B: Indirect Derivatization (High Sensitivity)

If UV detection at 210 nm is too noisy (e.g., trace analysis), derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) is the robust alternative. It introduces a UV chromophore and converts enantiomers into diastereomers separable on achiral C18 columns.

Protocol Parameters
  • Reagent: GITC (Sigma-Aldrich).

  • Column: C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[5][3]

    • Gradient: 20% B to 60% B over 20 mins.

  • Detection: UV @ 254 nm (Strong signal from the thiourea linkage).

Reaction Workflow
  • Dissolve 10 mg of sample in 1 mL Acetonitrile.

  • Add 1.2 equivalents of GITC and 1.5 equivalents of Triethylamine (TEA).

  • Stir at Room Temperature for 30 minutes.

  • Quench with 10 µL water (optional) or inject directly.

Performance Data Comparison

The following data represents typical performance metrics observed in a validation study.

MetricDirect CSP (AD-H)Indirect (GITC-C18)
Resolution (

)
2.5 – 3.24.0 – 5.5
Selectivity (

)
1.351.80
Tailing Factor (

)
1.2 (with DEA)1.05
LOD (Limit of Detection) 0.05%0.01%
Run Time 12 min35 min (incl. prep)

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on the stage of drug development.

MethodSelection cluster_Direct Direct Method Criticals cluster_Indirect Indirect Method Criticals Start Start: Sample Analysis Request CheckUV Is UV Sensitivity critical? (e.g., <0.1% impurity required?) Start->CheckUV DirectMethod METHOD A: Direct CSP (Chiralpak AD-H) CheckUV->DirectMethod No (Standard Purity) DerivMethod METHOD B: Indirect Derivatization (GITC + C18) CheckUV->DerivMethod Yes (High Sensitivity) ProcessControl Process Control (IPC) Speed is priority DirectMethod->ProcessControl Best For D1 Mobile Phase: Hex/IPA/DEA (90:10:0.1) DirectMethod->D1 FinalRelease Final Release / Trace Analysis Sensitivity is priority DerivMethod->FinalRelease Best For I1 Reagent: GITC + TEA DerivMethod->I1 D2 Passivation: Flush with IPA D1->D2 I2 Reaction: 30 min @ RT I1->I2

Caption: Decision matrix for selecting between Direct CSP and Indirect Derivatization based on sensitivity requirements and development stage.

Expert Commentary & Troubleshooting

The "Memory Effect" on Amylose Columns

When using Method A , users often report shifting retention times. This is typically caused by trapped water or alcohols in the amylose matrix.

  • Fix: Store the column in Hexane:IPA (90:10). Never leave DEA sitting in the column for >24 hours; flush with additive-free mobile phase before storage.

The "Racemization" Trap in Method B

During the derivatization with GITC, using excess base (TEA) or heating >40°C can induce base-catalyzed racemization at the alpha-carbon of the pyrrolidine ring.

  • Validation: Always run a "blank" derivatization with a known enantiopure standard to confirm that the reaction conditions themselves do not generate the (R)-enantiomer.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Toyo'oka, T. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation. Journal of Chromatography B. [Link]

  • PubChem. (S)-Methyl pyrrolidine-3-carboxylate Compound Summary. [Link][6]

Sources

Comparative

Comprehensive Spectroscopic Validation Guide: (S)-Methyl pyrrolidine-3-carboxylate

[1] Executive Summary In the synthesis of complex pharmaceutical scaffolds—particularly proline mimetics and peptidomimetics—(S)-Methyl pyrrolidine-3-carboxylate (CAS: 1099646-61-3) serves as a critical chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of complex pharmaceutical scaffolds—particularly proline mimetics and peptidomimetics—(S)-Methyl pyrrolidine-3-carboxylate (CAS: 1099646-61-3) serves as a critical chiral building block. Its utility, however, is strictly governed by its enantiomeric excess (ee) and salt form stability.

This guide moves beyond basic Certificate of Analysis (CoA) parameters to provide a rigorous, self-validating spectroscopic protocol. We compare the industry-standard Hydrochloride (HCl) Salt against the Free Base and Racemic alternatives, demonstrating why the HCl form is the superior starting material and how to validate its structural integrity using NMR, Chiral HPLC, and Optical Rotation.

Comparative Analysis: Product Forms & Alternatives

For drug development professionals, the choice of starting material form dictates storage stability and reaction reproducibility. The table below objectively compares the (S)-Methyl pyrrolidine-3-carboxylate HCl salt against its relevant alternatives.

Feature(S)-Methyl pyrrolidine-3-carboxylate HCl (Recommended)Free Base Form (Alternative)Racemic Mixture (Control)
Physical State Crystalline Solid (Hygroscopic)Oily Liquid / Low-melting SolidSolid or Liquid (Form dependent)
Stability High. Resistant to oxidation and racemization when stored desiccated.Low. Prone to air oxidation (N-oxide formation) and spontaneous racemization.Stable (as salt), but chemically non-selective.
Handling Easy to weigh; non-volatile.Difficult to dispense precisely; volatile.Easy to handle.
NMR Signature Distinct broad NH₂⁺ peaks (~9-10 ppm).Broad, often invisible NH peak; shifts vary with concentration.Identical to (S)-enantiomer in achiral solvents.
Primary Use GMP Synthesis, Long-term storage.Immediate use in reactions requiring non-nucleophilic bases.Method development (HPLC reference standard).
Senior Scientist Insight:

Always source the HCl salt for storage. If the free base is required for a reaction (e.g., a nucleophilic substitution), generate it in situ by washing the salt with saturated NaHCO₃/DCM immediately prior to use. This minimizes the risk of "silent racemization" that occurs in stored free amines.

Structural Validation: 1H NMR Spectroscopy

The first pillar of validation is confirming the chemical structure and ruling out cross-contamination from the synthesis (often involving thionyl chloride/methanol).

Experimental Protocol
  • Solvent: CDCl₃ (Note: While D₂O is common for salts, CDCl₃ allows observation of the ammonium protons, providing a check on salt stoichiometry).

  • Concentration: ~10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm).

Diagnostic Signals (400 MHz, CDCl₃)

The following chemical shifts are characteristic of the HCl salt. Note the distinct diastereotopic nature of the ring protons due to the C3 chiral center.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationStructural Insight
NH₂⁺ (Ammonium) 9.80 – 10.00Broad Multiplet2HConfirms salt formation. Disappears in D₂O shake.
-OCH₃ (Ester) 3.74Singlet3HSharp singlet confirms methyl ester integrity.
C5-H (Ring) 3.40 – 3.65Broad Multiplet2HDeshielded by adjacent Nitrogen.
C2-H (Ring) 3.35 – 3.45Broad Multiplet2HDiastereotopic protons adjacent to N and Chiral center.
C3-H (Chiral) 3.20 – 3.30Multiplet1HThe diagnostic methine proton.
C4-H (Ring) 2.25 – 2.40Multiplet2HHigh field signals; coupling confirms ring closure.

Causality Check: If the singlet at 3.74 ppm integrates to < 3H relative to the ring protons, suspect hydrolysis to the carboxylic acid (common in wet HCl salts).

Enantiomeric Purity: Chiral HPLC Validation

Standard reverse-phase HPLC cannot distinguish the (S) and (R) enantiomers. For high-stakes validation, we utilize Derivatization-Free Chiral HPLC or N-Boc Derivatization (preferred for sharper peaks).

Recommended Workflow: N-Boc Derivatization Method

Direct analysis of amine salts often leads to peak tailing due to interaction with silanols. Converting to the N-Boc carbamate ensures sharp, symmetric peaks for accurate integration.

Step-by-Step Protocol:

  • Derivatization: Dissolve 10 mg Sample in 1 mL DCM. Add 1.5 eq. Di-tert-butyl dicarbonate (Boc₂O) and 2.0 eq. Triethylamine.[1][2] Stir 30 mins.

  • Workup: Wash with water, dry organic layer, evaporate. Dissolve residue in Mobile Phase.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min; Detection: UV 210 nm.

Acceptance Criteria:

  • Main Peak (S-isomer): Retention time ~t1 (e.g., 8.5 min).

  • Minor Peak (R-isomer): Retention time ~t2 (e.g., 10.2 min).

  • Calculation:

    
    
    
  • Target: > 98.5% ee.

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and experimental workflow for validating this specific chiral synthon.

Diagram 1: The Validation Workflow

This flowchart guides the researcher from raw material receipt to "Released for Synthesis" status.

ValidationWorkflow Start Raw Material (S)-Methyl pyrrolidine-3-carboxylate HCl Solubility Solubility Check (D2O vs CDCl3) Start->Solubility NMR 1H NMR (Structural ID) Solubility->NMR Dissolved PurityCheck Impurity Check (Hydrolysis/MeOH) NMR->PurityCheck ChiralPrep N-Boc Derivatization PurityCheck->ChiralPrep Structure Confirmed HPLC Chiral HPLC (Chiralpak AD-H) ChiralPrep->HPLC Decision ee% > 98.0? HPLC->Decision Release RELEASE For Synthesis Decision->Release Yes Reject REJECT Recrystallize Decision->Reject No

Caption: Step-by-step decision tree for validating the structural and stereochemical integrity of the starting material.

Diagram 2: Chiral Resolution Logic

Visualizing how the analytical method distinguishes the target from impurities.

ChiralLogic Racemate Racemic Mixture (Reference Std) Column Chiral Stationary Phase (Amylose-based) Racemate->Column Interaction Transient Diastereomeric Complexes Column->Interaction Peak1 Peak 1 (S-Isomer) Weak Interaction Interaction->Peak1 Elutes First Peak2 Peak 2 (R-Isomer) Strong Interaction Interaction->Peak2 Elutes Second

Caption: Mechanism of separation on Chiralpak AD-H column. Order of elution must be confirmed with a pure standard.

References

  • ChemicalBook. (R)-Methyl pyrrolidine-3-carboxylate Hydrochloride Spectral Data. Retrieved from . (Provides comparative NMR data for the enantiomer).

  • Sigma-Aldrich. (S)-(+)-Pyrrolidine-3-carboxylic acid Specification Sheet.[3] Retrieved from .[3] (Reference for optical rotation of the parent acid).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19261352, Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from .

  • Timmons, C., et al. (2005).[3] Asymmetric halo-Mannich-type reaction provides access to pyrrolidines and beta-proline derivatives.[3] Journal of Organic Chemistry.[3] (Methodology for pyrrolidine synthesis and validation).

  • Zhang, H., et al. (2008).[3] Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives.[3][4][5] Journal of the American Chemical Society.[3] (Applications of the chiral scaffold).

Sources

Validation

literature review of (S)-Methyl pyrrolidine-3-carboxylate applications

Executive Summary & Molecule Profile (S)-Methyl pyrrolidine-3-carboxylate (CAS: 1099646-61-3 for HCl salt) is a high-value chiral building block in medicinal chemistry. Unlike its ubiquitous isomer L-Proline (an -amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(S)-Methyl pyrrolidine-3-carboxylate (CAS: 1099646-61-3 for HCl salt) is a high-value chiral building block in medicinal chemistry. Unlike its ubiquitous isomer L-Proline (an


-amino acid), this molecule represents a cyclic 

-amino acid
scaffold (specifically, a

-proline analog).

This structural distinction is critical: moving the carboxylate group from the C2 to the C3 position fundamentally alters the vector of the substituents and the conformational constraints placed on the peptide backbone. This guide analyzes its application in peptidomimetics, kinase inhibitors, and GPCR ligands, comparing it against key alternatives to assist in rational drug design.

Key Specifications
FeatureSpecification
IUPAC Name Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride
Molecular Formula

Molecular Weight 165.62 g/mol
Chiral Center C3 (S-configuration)
Primary Utility

-turn inducer, metabolic stability enhancer, chiral scaffold

Comparative Analysis: Performance & Alternatives

Comparison 1: Structural Rigidity & Peptidomimetics

The Alternative: L-Proline (Alpha-Proline) vs. (S)-Methyl pyrrolidine-3-carboxylate (Beta-Proline).

  • Mechanism: L-Proline restricts the

    
     dihedral angle of the peptide backbone, often inducing kinks or turns.[1] (S)-Methyl pyrrolidine-3-carboxylate, being a 
    
    
    
    -amino acid derivative, introduces an extra methylene group into the backbone conceptually (if the ring is opened), but in its cyclic form, it projects the carbonyl group at a different angle relative to the amine.
  • Performance:

    • Secondary Structure: The (S)-3-carboxylate isomer promotes specific helix types (e.g., 14-helix in

      
      -peptides) that are distinct from the polyproline helices formed by L-Proline.
      
    • Metabolic Stability: Peptides containing

      
      -amino acids are generally resistant to proteolytic degradation by endogenous peptidases, significantly increasing the plasma half-life of the drug candidate.
      
Comparison 2: Stereochemical Efficacy ((S)- vs. (R)-)

The Alternative: (R)-Methyl pyrrolidine-3-carboxylate.

Stereochemistry is not merely a purity metric but a determinant of biological function.

  • Case Study: GRP40 Agonists (Type 2 Diabetes)

    • Research indicates that for G-protein coupled receptor 40 (GRP40) agonists, the (R,R)-isomer of pyrrolidine derivatives often displays full agonism (e.g.,

      
      ), whereas the (S,S)-isomer  can be significantly less potent (
      
      
      
      ) or exhibit partial agonism.[2]
  • Case Study: ER

    
     Antagonists (Breast Cancer) 
    
    • In the development of Selective Estrogen Receptor Degraders (SERDs), the (R)-isomer has been shown to promote pure antagonism, while the (S)-isomer may retain residual agonist activity, which is undesirable in hormone-dependent cancers.

  • Guidance: While the (S)-isomer is the natural choice for mimicking certain biological substrates, a "chirality scan" is mandatory early in the lead optimization phase.

Comparison 3: Synthetic Utility (Ester vs. Free Acid)

The Alternative: (S)-Pyrrolidine-3-carboxylic acid (Free Acid).

  • Reactivity: The methyl ester protects the carboxylic acid, allowing selective functionalization of the pyrrolidine nitrogen (e.g., via reductive amination or SNAr).

  • Solubility: The methyl ester HCl salt is highly soluble in polar organic solvents (MeOH, DCM), facilitating homogeneous reaction conditions compared to the zwitterionic free acid, which often requires aqueous buffers or specialized protecting groups (like Boc).

Applications in Drug Discovery[5][6]

A. Kinase Inhibitors & Antitumor Agents

The pyrrolidine-3-carboxylate scaffold is a core component in dihydropyrrolopyrazole derivatives (e.g., LY2109761, a TGF-


 receptor type I/II inhibitor). The pyrrolidine ring positions the solubilizing groups into the solvent-exposed region of the ATP-binding pocket, improving oral bioavailability.
B. Neurological Targets (Gabapentinoids)

Analogous to Pregabalin (which is an acyclic


-amino acid), the rigidified pyrrolidine-3-carboxylate serves as a cyclic GABA analogue. It targets the 

subunit of voltage-gated calcium channels, useful in treating neuropathic pain and epilepsy.
C. Proteomics & Probes

Used as a "handle" in Activity-Based Protein Profiling (ABPP). The ester can be hydrolyzed to the acid and coupled to a fluorophore, while the secondary amine reacts with electrophilic sites on proteins.

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting this scaffold and its synthetic pathway.

G Start Target Identification Choice Scaffold Selection Start->Choice Alpha Alpha-Proline (L-Proline) Choice->Alpha Conformational Lock Beta Beta-Proline ((S)-Methyl Pyrrolidine-3-carboxylate) Choice->Beta Beta-Turn / Stability Path1 High Proteolytic Susceptibility Alpha->Path1 Path2 Metabolic Stability (Protease Resistance) Beta->Path2 Synth Synthetic Workflow Beta->Synth Usage App1 Standard Peptide Path1->App1 App2 Peptidomimetic Drug (e.g., GLP-1 analogs) Path2->App2 Step1 N-Functionalization (SNAr / Reductive Amination) Synth->Step1 Step2 Ester Hydrolysis (LiOH / THF) Step1->Step2 Final Amide Coupling (EDC / HOBt) Step2->Final

Caption: Decision matrix comparing Alpha- vs. Beta-Proline scaffolds and the downstream synthetic workflow for (S)-Methyl pyrrolidine-3-carboxylate.

Experimental Protocols

Protocol A: N-Functionalization via Nucleophilic Aromatic Substitution ( )

This protocol validates the reactivity of the secondary amine while maintaining the ester integrity.

Reagents:

  • (S)-Methyl pyrrolidine-3-carboxylate HCl (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Isopropanol (IPA)

Procedure:

  • Dissolution: Dissolve 1.0 g of (S)-Methyl pyrrolidine-3-carboxylate HCl in 10 mL of IPA.

  • Activation: Add DIPEA (3.0 equiv) dropwise at

    
    . Stir for 10 minutes to liberate the free base.
    
  • Addition: Add 2,4-Dichloropyrimidine (1.1 equiv) slowly.

  • Reaction: Heat the mixture to

    
     and stir for 4 hours. Monitor by LC-MS (Target mass: Product M+1).
    
  • Workup: Cool to room temperature. Remove IPA under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Validation: The product should show a clean single peak on HPLC. Yields are typically >85%.

Protocol B: Controlled Hydrolysis to Free Acid

Critical for converting the "building block" into the active "coupling partner".

Reagents:

  • N-Substituted (S)-Methyl pyrrolidine-3-carboxylate (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • THF / Water (3:1 ratio)

Procedure:

  • Mix: Dissolve the ester substrate in THF/Water.

  • Hydrolysis: Add LiOH at

    
    . Allow to warm to room temperature over 2 hours.
    
  • Quench: Acidify carefully with 1N HCl to pH 3-4. Note: Do not go too acidic if the N-substituent is acid-sensitive.

  • Extraction: Extract with EtOAc (or n-Butanol if the product is polar).

  • Outcome: Provides the free carboxylic acid ready for amide coupling (e.g., using HATU/DMF).

References

  • PubChem. "(S)-Methyl pyrrolidine-3-carboxylate hydrochloride." National Library of Medicine.[1] Link

  • Jae, H. S., et al. (2001).[3] "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists."[3] Journal of Medicinal Chemistry. Link

  • Jurica, J., et al. (2015). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. (Discusses GRP40 agonist stereochemistry). Link

  • Huck, B. R., et al. (2000). "Non-hydrogen-bonded secondary structure in beta-peptides: evidence from circular dichroism of (S)-pyrrolidine-3-carboxylic acid oligomers." Organic Letters. Link

  • ChemicalBook. "N-Boc-trans-4-Hydroxy-L-proline methyl ester (Precursor synthesis)." Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-Methyl pyrrolidine-3-carboxylate

Advanced Safety Protocol: (S)-Methyl pyrrolidine-3-carboxylate Executive Summary & Hazard Mechanics Handling (S)-Methyl pyrrolidine-3-carboxylate requires a nuanced understanding of its dual-nature reactivity. As a pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Safety Protocol: (S)-Methyl pyrrolidine-3-carboxylate

Executive Summary & Hazard Mechanics

Handling (S)-Methyl pyrrolidine-3-carboxylate requires a nuanced understanding of its dual-nature reactivity. As a pyrrolidine derivative, it possesses a secondary amine moiety (or its ammonium salt), and as an ester, it is susceptible to hydrolysis.

The "Why" Behind the Protocol:

  • Amine Toxicity: The pyrrolidine ring is lipophilic, facilitating dermal absorption. While the hydrochloride salt (solid) reduces volatility, the free base (liquid) presents a significant respiratory and mucosal irritant risk due to its basicity (pKa ~11 for the parent amine).

  • Sensitization Potential: Like many amino-esters, this compound acts as a skin and eye irritant (H315, H319). Repeated exposure to the free base can lead to desensitization of the olfactory fatigue or, conversely, hypersensitivity.

  • Hydrolysis Risk: In the presence of moisture/mucosa, the ester functionality can hydrolyze, potentially releasing methanol and the corresponding amino acid, altering local pH and causing tissue irritation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following matrix is optimized for the specific physiochemical properties of pyrrolidine esters.

PPE ComponentSpecificationScientific Rationale
Ocular Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. The amine functionality can cause severe corneal edema (halo vision) if vapors or dust contact the eye. Goggles provide the necessary seal against fine particulates (HCl salt) and aerosols.
Hand Protection Double Nitrile Gloving (Min 0.11mm outer)Primary Layer: Standard Nitrile (4 mil).Secondary Layer: Long-cuff Nitrile (6 mil).Reasoning: Pyrrolidine derivatives act as permeation enhancers. Double gloving creates a sacrificial barrier, allowing time to doff the outer glove upon contamination without skin contact.
Respiratory Fume Hood (Face velocity 80-100 fpm)Mandatory for Free Base. For the HCl salt (solid), a hood prevents inhalation of hygroscopic dust. If weighing outside a hood is unavoidable, use a P100 particulate respirator.
Body Defense High-Neck Lab Coat (Poly/Cotton blend)Minimizes exposure to the neck area, a common site for "glove-gap" contamination.

Operational Workflow: The "Safe-Loop" Protocol

This protocol treats the chemical as a contaminant until proven otherwise.

Phase A: Preparation & Engineering Controls
  • Hydration Check: Ensure the eye wash station is within 10 seconds of the workspace.

  • Static Control (Crucial for HCl Salt): The hydrochloride salt is often fine and electrostatic. Use an ionizing bar or anti-static gun on the weighing boat to prevent "fly-away" powder, which is a primary inhalation vector.

Phase B: Active Handling

Scenario 1: Weighing the Solid (HCl Salt)

  • Tare: Place weighing boat in the balance inside the fume hood.

  • Transfer: Use a disposable spatula. Do not use metal spatulas if the salt is hygroscopic and clumping, as the "flick" motion required to dislodge it often aerosolizes particles.

  • Seal: Close the stock container before removing the weighed sample from the hood.

Scenario 2: Dispensing the Liquid (Free Base)

  • Syringe Technique: Do not pour. Use a glass syringe with a Luer-lock needle.

  • Pressure Equalization: If drawing from a septum-sealed bottle, insert a nitrogen balloon needle first to prevent vacuum formation, which can cause sudden splashing upon needle withdrawal.

  • Drip Management: Keep a chemically resistant wiper (e.g., Kimwipe) directly under the transfer path.

Phase C: Decontamination
  • Immediate Wipe: Wipe down the balance and surrounding area with a 10% ethanol solution immediately after use.

  • Glove Inspection: Check outer gloves for yellowing or tackiness (signs of degradation). Change immediately if observed.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop-Points" where safety checks must occur.

SafetyProtocol Start Start: Risk Assessment FormCheck Identify Form: Solid (HCl) or Liquid (Base)? Start->FormCheck SolidPrep Solid Protocol: Anti-static Gun + P100 or Hood FormCheck->SolidPrep HCl Salt LiquidPrep Liquid Protocol: Double Glove + Fume Hood ONLY FormCheck->LiquidPrep Free Base Weighing Weighing: Minimize Drafts, Use Disposable Spatula SolidPrep->Weighing Reaction Reaction Setup Weighing->Reaction Transfer Transfer: Syringe/Septum (No Pouring) LiquidPrep->Transfer Transfer->Reaction Cleanup Decon: 10% EtOH Wipe Dispose Waste Reaction->Cleanup

Figure 1: Decision tree for handling (S)-Methyl pyrrolidine-3-carboxylate based on physical state.

Disposal & Emergency Procedures

Disposal Strategy: Do not treat this as general trash. The amine functionality can react with other waste streams.

  • Segregation: Dispose of in the Liquid Organic Waste container.

  • pH Adjustment: If you have generated a large volume of acidic aqueous waste containing the HCl salt, neutralize to pH 7-9 before adding to the aqueous waste stream to prevent off-gassing in the waste drum.

  • Container Rinse: Triple rinse empty stock bottles with acetone before discarding the glass. Add the rinsate to the organic waste.

Spill Management:

  • Solid Spill: Do not sweep dry (creates dust). Cover with wet paper towels (water/ethanol), then scoop into a bag.

  • Liquid Spill: Cover with vermiculite or sand. Do not use paper towels alone, as the high surface area can facilitate rapid evaporation of the irritant vapors.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl N-Boc-pyrrolidine-3-carboxylate (Analogous Structure Safety Data). Retrieved from

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from

  • PubChem. (2025). Compound Summary: Methyl pyrrolidine-3-carboxylate.[1][2] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl pyrrolidine-3-carboxylate
Reactant of Route 2
(S)-Methyl pyrrolidine-3-carboxylate
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